Quinoxaline, 1,2-dihydro-2,3-diphenyl-

Description

BenchChem offers high-quality Quinoxaline, 1,2-dihydro-2,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, 1,2-dihydro-2,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

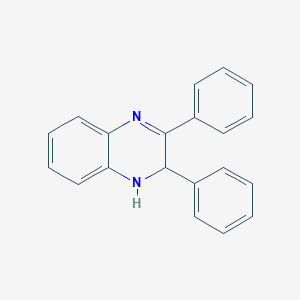

Structure

2D Structure

3D Structure

Properties

CAS No. |

5016-08-0 |

|---|---|

Molecular Formula |

C20H16N2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2,3-diphenyl-1,2-dihydroquinoxaline |

InChI |

InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |

InChI Key |

VKVNOKHOHSQORN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Contextualization of Quinoxaline Scaffolds Within Heterocyclic Chemistry

Quinoxaline (B1680401), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.org Quinoxaline derivatives are recognized for a wide array of applications, stemming from their diverse physicochemical and biological properties. ijiset.com They form the core of various pharmaceuticals, including antimicrobial, anticancer, and antiviral agents, as well as functional materials like dyes and organic semiconductors. ijiset.comchemimpex.com

The synthesis of these valuable compounds has been a subject of extensive study for decades. The most classical and widely employed method for preparing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govpharmacyinfoline.com This fundamental reaction highlights the robustness and accessibility of the quinoxaline core, making it a versatile building block for more complex molecular architectures.

Academic Significance of 1,2 Dihydroquinoxaline Systems in Chemical Research

The academic interest in 1,2-dihydroquinoxaline systems, particularly 1,2-dihydro-2,3-diphenylquinoxaline, lies not in their properties as stable, isolable compounds, but in their pivotal role as reaction intermediates. In the common synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583), the initial cyclization step logically forms a 1,2-dihydro-2,3-diphenylquinoxaline intermediate. youtube.com However, this species is rarely, if ever, isolated from the reaction mixture.

This is because the 1,2-dihydroquinoxaline structure is highly susceptible to oxidation, which leads to the formation of the thermodynamically stable, fully aromatic quinoxaline (B1680401) ring system. This rapid, often spontaneous, oxidation is the driving force that makes the isolation of the dihydro intermediate exceptionally challenging. The stability gained from forming an extended aromatic π-system is significant. Evidence from related heterocyclic systems, such as the oxidation of dihydroquinoxalinones to quinoxalinones, supports the concept of dihydro-N-heterocycles as transient precursors to their more stable aromatic analogues. researchgate.net

Below is a comparative table outlining the well-documented properties of the final aromatic product and the hypothesized properties of the transient dihydro intermediate, based on fundamental chemical principles.

| Property | 2,3-diphenylquinoxaline (Aromatic) | 1,2-dihydro-2,3-diphenylquinoxaline (Hypothesized) |

| Chemical Stability | High; stable, isolable solid. biosynth.com | Low; transient intermediate, readily oxidizes. researchgate.net |

| Aromaticity | Fully aromatic bicyclic system. | Non-aromatic dihydropyrazine (B8608421) ring fused to a benzene (B151609) ring. |

| Hybridization (Ring) | All ring carbons are sp² hybridized. | Contains sp³ hybridized carbons and nitrogens in the dihydro ring. |

| ¹H NMR Signals | Aromatic protons in the 7.0-8.5 ppm range. | Expected aliphatic C-H and N-H proton signals at higher field (lower ppm). |

| Reactivity | Undergoes reactions typical of aromatic heterocycles. | Expected to undergo rapid oxidation; potential for reduction or other reactions at the C=N and N-H bonds. |

| Melting Point | ~127 °C. biosynth.com | Expected to be significantly lower if isolable. |

This table presents data for 2,3-diphenylquinoxaline from cited sources and provides chemically inferred, hypothetical properties for its unisolated 1,2-dihydro intermediate for comparative purposes.

Current Research Directions and Objectives for 1,2 Dihydro 2,3 Diphenylquinoxaline Investigations

Catalytic Approaches in 1,2-dihydro-2,3-diphenylquinoxaline Synthesis

Catalysis is at the forefront of modern organic synthesis, offering pathways to desired molecules with enhanced speed, efficiency, and selectivity. The synthesis of dihydroquinoxalines has significantly benefited from the application of homogeneous, heterogeneous, and organocatalytic strategies, each presenting unique advantages.

Homogeneous Catalysis for Dihydroquinoxaline Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. Various soluble catalysts have been effectively employed for the synthesis of quinoxaline derivatives, which are often formed via a dihydroquinoxaline intermediate. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been utilized as a low-cost and water-miscible catalyst for the reaction between substituted benzil (B1666583) and o-phenylenediamine (B120857) derivatives in various solvents, demonstrating a green chemistry approach. nih.gov Similarly, iodine has been shown to be an effective and mild acidic catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govsapub.org Pyridine has also been employed as a catalyst in the condensation-oxidation reaction of phenacyl halides with phenylene-1,2-diamine to form quinoxaline derivatives. nih.gov While these methods often lead to the fully aromatized quinoxaline, the initial condensation step proceeds through the 1,2-dihydroquinoxaline intermediate.

| Catalyst | Reactants | Solvent | Key Features |

|---|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | Substituted Benzil, o-Phenylenediamine Derivatives | Water, Methyl Cyanide | Low cost, high reactivity, environmentally benign. nih.gov |

| Iodine | 1,2-Dicarbonyl Compounds, 1,2-Diamines | Ethanol (B145695)/Water | Mild acidic catalyst, efficient under microwave irradiation. nih.govsapub.org |

| Pyridine | Phenacyl Halides, Phenylene-1,2-diamine | Not specified | Catalyzes condensation-oxidation reaction. nih.gov |

Heterogeneous Catalysis in Dihydroquinoxaline Production

Heterogeneous catalysts, existing in a different phase from the reactants, are highly valued for their ease of separation, reusability, and enhanced stability. mdpi.com A variety of solid-supported catalysts have been developed for the synthesis of quinoxaline derivatives, often involving the formation of dihydroquinoxaline intermediates. nih.govscispace.com

Molybdophosphovanadates supported on commercial alumina (B75360) cylinders have been reported as efficient and reusable catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil at room temperature. nih.govnih.govresearchgate.net Specifically, CuH₂PMo₁₁VO₄₀ supported on alumina (AlCuMoVP) demonstrated high activity, affording the product in excellent yields. nih.govscispace.com The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov

Nano-catalysts have also emerged as a powerful tool. Nano-BF₃·SiO₂ has been investigated as a green, reusable solid acid catalyst for the condensation of α-diketones and o-phenylenediamines under solvent-free conditions, facilitated by sonication. rsc.org Other nanomaterials, such as silica (B1680970) nanoparticles, have been shown to effectively catalyze the reaction at room temperature with high yields and short reaction times. rsc.org

Table 2.1.2: Performance of Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) | o-Phenylenediamine, Benzil | Toluene, 25°C, 2h | 92 | nih.govscispace.com |

| Alumina-supported HPMo₁₁VFeO₄₀ (AlFeMoVP) | o-Phenylenediamine, Benzil | Toluene, 25°C, 2h | 80 | nih.gov |

| Nano-BF₃·SiO₂ | o-Phenylenediamines, α-Diketones | Solvent-free, Sonication | High | rsc.org |

Organocatalytic Strategies for Enantioselective Dihydroquinoxaline Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been successfully applied in the enantioselective synthesis of various nitrogen-containing heterocycles. dicp.ac.cnnih.govresearchgate.netresearchgate.net These catalysts are particularly effective in activating imines towards nucleophilic attack, enabling the construction of chiral centers with high stereocontrol. nih.govresearchgate.net

While the direct enantioselective synthesis of 1,2-dihydro-2,3-diphenylquinoxaline using organocatalysts is not extensively documented in the provided search results, the principle has been demonstrated in the synthesis of structurally related compounds. For example, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, which contain a chiral aminal moiety similar to that in dihydroquinoxalines. dicp.ac.cnnih.gov This is achieved through a condensation/amine addition cascade, highlighting the potential of this strategy for synthesizing optically active dihydroquinoxalines. dicp.ac.cn The development of a four-component Hantzsch reaction under organocatalytic conditions to produce enantio-enriched polyhydroquinolines further underscores the power of this approach for creating chiral six-membered heterocycles. nih.gov

Green Chemistry Protocols for 1,2-dihydro-2,3-diphenylquinoxaline Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org In the synthesis of dihydroquinoxalines, this has translated into the adoption of energy-efficient techniques like microwave irradiation and sonochemistry, often coupled with the use of environmentally benign solvents or solvent-free conditions. ijirt.orgijiset.com

Microwave-Assisted Synthesis of Dihydroquinoxaline Derivatives

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. e-journals.inajrconline.orgscienceopen.com This technique offers a rapid, cleaner, and safer route for the synthesis of quinoxaline derivatives. e-journals.inudayton.eduresearchgate.net

The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil has been efficiently carried out under microwave irradiation, often in solvent-free conditions or using minimal amounts of a high-boiling solvent like DMSO. e-journals.inscispace.com This approach provides excellent yields (80-97%) in a matter of minutes. e-journals.inscispace.comresearchgate.net The use of solid supports, such as acidic alumina, in conjunction with microwave heating has been shown to be highly effective, acting as a catalyst and facilitating the reaction. scispace.comresearchgate.net Iodine has also been used as a catalyst in microwave-assisted syntheses, typically in an ethanol/water solvent system, leading to excellent yields in very short reaction times. nih.govsapub.org

Table 2.2.1: Comparison of Microwave-Assisted Synthesis Methods

| Catalyst/Support | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None (Solvent-free) | o-Phenylenediamine, Benzil | Microwave | 3.5 min | 80-90 | e-journals.in |

| Acidic Alumina | o-Phenylenediamine, Benzil | Microwave, Solvent-free | 3 min | 80-86 | scispace.comresearchgate.net |

| Polar Paste System | o-Phenylenediamine, Benzil | Microwave, Solvent-free | 3 min | 95-97 | scispace.comresearchgate.net |

Sonochemical Techniques for Dihydroquinoxaline Preparation

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient method for synthesis. ijiset.com Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation. ijiset.com This technique has been successfully applied to the synthesis of 2,3-diphenylquinoxaline, offering advantages such as shorter reaction times, milder conditions, and excellent yields compared to traditional methods. ijiset.comresearchgate.net

The reaction between o-phenylenediamine and benzil can be carried out under ultrasonic irradiation in ethanol at room temperature, leading to significantly higher yields and shorter reaction times than conventional stirring or refluxing methods. ijiset.com Various catalysts, including zinc chloride, cobalt(II) chloride, and oxalic acid, have been used in sonochemical synthesis to further improve efficiency. researchgate.net Studies have shown that under ultrasonic conditions, the reaction can achieve yields as high as 97% in just 8-10 minutes. ijiset.com This method aligns with green chemistry principles by reducing energy consumption and often simplifying work-up procedures.

Table 2.2.2: Catalytic Performance in Sonochemical Synthesis of 2,3-Diphenylquinoxaline

| Catalyst (20 mol%) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Ethanol | 15 | 93 | researchgate.net |

| CoCl₂ | Ethanol | 20 | 70 | researchgate.net |

| Ni(OAc)₂ | Ethanol | 20 | 78 | researchgate.net |

| Oxalic Acid | Ethanol | 10 | 81 | researchgate.net |

Solvent-Free and Aqueous Medium Reaction Systems for Dihydroquinoxaline Synthesis

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. jmchemsci.comias.ac.in Solvent-free and aqueous systems are at the forefront of this shift, offering benefits such as operational simplicity, reduced environmental impact, and often, improved reaction rates and yields. ias.ac.insemanticscholar.org

Solvent-Free "Grinding" Method:

A notable solvent-free approach involves the simple grinding of reactants in a mortar and pestle at room temperature. ias.ac.in This mechanochemical method has been successfully applied to the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives from substituted o-phenylenediamines and oxalic acid. The reaction proceeds efficiently in an open atmosphere until the mixture turns into a melt, demonstrating excellent atom economy. ias.ac.in

Catalyst-Assisted Solvent-Free Synthesis:

The scope of solvent-free reactions has been expanded through the use of heterogeneous and recyclable catalysts. For instance, HClO4-SiO2 has been employed as an efficient catalyst for the Hantzsch condensation to produce polyhydroquinoline derivatives in a four-component reaction under solvent-free conditions. semanticscholar.org Similarly, sulfated polyborate, a catalyst possessing both Lewis and Brønsted acidity, facilitates the rapid synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds without any solvent. ias.ac.in The key advantages of these methods include high yields, very short reaction times, and simple workup procedures. ias.ac.insemanticscholar.org

Table 1: Comparison of Catalysts in Solvent-Free Quinoxaline Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| None (Grinding) | o-phenylene diamine, Oxalic acid dihydrate | Room Temp. | High | Not Specified | ias.ac.in |

| HClO4-SiO2 | Aldehydes, Dimedone, Ethyl acetoacetate, Ammonium acetate | Solvent-Free | High | Short | semanticscholar.org |

| Sulfated Polyborate | o-phenylenediamines, 1,2-diketones | Solvent-Free | High | Short | ias.ac.in |

| SnCl2·2H2O | Isatoic anhydride, Urea, Aryl aldehydes | 110 °C | Good to Excellent | Low | jmchemsci.com |

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxaline derivatives has been achieved in aqueous media, offering an environmentally benign alternative to traditional organic solvents. bioinfopublication.org Tetraethylammonium bromate (B103136) has been reported as an effective reagent for the cyclocondensation of 1,2-diamines and 1,2-diketones in water, leading to excellent yields in a short time. bioinfopublication.org This method avoids the use of high-boiling point solvents and harsh reagents, making it commercially attractive and environmentally friendly. bioinfopublication.org

One-Pot and Multicomponent Reaction Strategies for Dihydroquinoxaline Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single flask without isolating intermediates. mdpi.comnih.gov This approach reduces waste, saves time and resources, and allows for the rapid construction of complex molecules like dihydroquinoxalines from simple precursors. mdpi.comresearchgate.net

MCRs are particularly valuable for creating molecular diversity. A highly regioselective synthesis of 1,2-dihydroquinolines has been achieved through a magnesium bromide-catalyzed MCR of an aniline (B41778) and two different ketones under solvent-free conditions. researchgate.net This strategy demonstrates the power of MCRs to control selectivity among multiple potential regioisomers. researchgate.net

For the synthesis of dihydroquinoxalinones, an enantioselective one-pot catalytic strategy has been developed. researchgate.net This process involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), showcasing the sophistication of modern one-pot syntheses. researchgate.net

Table 2: Examples of One-Pot and Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|---|

| Four-Component | Aldehydes, Dimedone, Ethyl acetoacetate, Ammonium acetate | HClO4-SiO2, Solvent-Free | Polyhydroquinoline | High yield, short reaction time | semanticscholar.org |

| Three-Component | Aniline, Two Ketones | MgBr2, Solvent-Free | 1,2-Dihydroquinoline | High regioselectivity | researchgate.net |

| One-Pot Cascade | Aldehydes, (Phenylsulfonyl)acetonitrile, Cumyl hydroperoxide, 1,2-ethylenediamines | Quinine-derived urea | Dihydroquinoxalinone | Enantioselective, Domino reaction | researchgate.net |

| Grinding Method | o-phenylene diamine, Oxalic acid | Solvent-Free, Room Temp. | 1,4-dihydro-quinoxaline-2,3-dione | High atom economy, simple procedure | ias.ac.in |

Synthetic Routes Involving Condensation Reactions for 1,2-dihydro-2,3-diphenylquinoxaline Precursors

The most classic and widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.org For the specific synthesis of the 2,3-diphenylquinoxaline core, the direct precursor to 1,2-dihydro-2,3-diphenylquinoxaline, the reaction involves o-phenylenediamine and benzil. nih.govijiset.com

This condensation typically involves heating the reactants in a solvent such as ethanol or acetic acid, often with an acid catalyst, to facilitate cyclization. nih.govscribd.com The reaction proceeds through the formation of a diimine intermediate which then cyclizes to form the dihydroquinoxaline. In many cases, this intermediate readily oxidizes to the aromatic 2,3-diphenylquinoxaline, especially under the reaction conditions. researchgate.netscribd.com

To improve the efficiency and environmental footprint of this fundamental reaction, various modifications have been introduced. These include the use of:

Green Catalysts: Bentonite clay K-10 has been used as a catalyst in ethanol at room temperature, significantly reducing reaction time. nih.gov

Alternative Solvents: Hexafluoroisopropanol (HFIP) has been shown to promote the reaction at room temperature, yielding 2,3-diphenylquinoxaline in high yield within an hour. nih.gov

Energy Sources: Ultrasound irradiation has been employed to accelerate the synthesis, achieving yields as high as 97% in just 8 minutes. ijiset.com

The general reaction is depicted below:

o-phenylenediamine + benzil → 1,2-dihydro-2,3-diphenylquinoxaline → 2,3-diphenylquinoxaline

The 1,2-dihydro-2,3-diphenylquinoxaline can be isolated under specific, milder, and non-oxidizing conditions or obtained by the subsequent reduction of the fully aromatic 2,3-diphenylquinoxaline.

Table 3: Conditions for Condensation Synthesis of 2,3-Diphenylquinoxaline

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Benzil | Rectified Spirit | Reflux, 1 hour | 75 | ijiset.com |

| o-phenylenediamine | Benzil | Bentonite clay K-10 / Ethanol | Room Temp., 20 min | High | nih.gov |

| o-phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Room Temp., 1 hour | 95 | nih.gov |

| o-phenylenediamine | Benzil | None / Ethanol | Ultrasound, 8 min | 97 | ijiset.com |

| o-phenylenediamine | Benzil | Alumina-Supported Heteropolyoxometalates / Toluene | Room Temp., 2 hours | 92 | nih.gov |

Functionalization and Derivatization Strategies of the 1,2-dihydro-2,3-diphenylquinoxaline Core

Once the core 1,2-dihydro-2,3-diphenylquinoxaline or its aromatic counterpart is synthesized, further functionalization can be carried out to modify its properties and explore its potential applications. Derivatization often focuses on introducing various substituents onto the benzene (B151609) ring or the phenyl groups at the 2 and 3 positions.

A common strategy involves starting with a substituted o-phenylenediamine or a modified benzil in the initial condensation reaction. For example, using 3,4-diaminobenzoic acid instead of o-phenylenediamine in the reaction with benzil yields 2,3-diphenylquinoxaline-6-carboxylic acid. nih.gov This carboxylic acid group serves as a versatile handle for further modifications.

The carboxylic acid can be converted into an ester, such as ethyl 2,3-diphenylquinoxaline-6-carboxylate, through Fischer esterification. nih.gov This ester can then be reacted with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide. This hydrazide is a key intermediate for synthesizing a wide range of acylhydrazone and Schiff base derivatives by reacting it with various aldehydes and ketones. nih.gov These derivatization strategies are crucial for developing new compounds with tailored biological activities. nih.govnih.gov

Furthermore, direct C-H functionalization of the quinoxaline ring system is an emerging area, allowing for the introduction of new groups without pre-functionalized starting materials, although this is more commonly reported for quinoxalin-2(1H)-one systems. mdpi.commdpi.com

Based on the conducted research, it is not possible to provide the specific spectroscopic data required to generate the article on Quinoxaline, 1,2-dihydro-2,3-diphenyl- . The available search results exclusively contain information for the related but structurally distinct compound, 2,3-diphenylquinoxaline .

The user's request is for the "1,2-dihydro" form, which signifies a reduced quinoxaline ring with different chemical and spectroscopic properties than the fully aromatic (oxidized) form. Using data from 2,3-diphenylquinoxaline would be scientifically inaccurate and would not reflect the true characteristics of the specified compound.

The search results consistently provide comprehensive spectroscopic analyses for 2,3-diphenylquinoxaline :

NMR Spectroscopy: ¹H and ¹³C NMR data are available for 2,3-diphenylquinoxaline and its various derivatives, but not for the 1,2-dihydro version. rsc.orgd-nb.inforesearchgate.netresearchgate.net

Mass Spectrometry: Fragmentation patterns and molecular ion peaks found relate to 2,3-diphenylquinoxaline. nih.govvixra.orgnist.gov

Infrared Spectroscopy: Vibrational mode analyses correspond to the aromatic 2,3-diphenylquinoxaline structure. vixra.orgnist.govspectrabase.comsymbiosisonlinepublishing.comresearchgate.net

UV-Vis Spectroscopy: Electronic transition data is available for 2,3-diphenylquinoxaline, reflecting its conjugated aromatic system. d-nb.infovixra.orgsymbiosisonlinepublishing.comresearchgate.net

No specific experimental data for the ¹H NMR, ¹³C NMR, advanced 2D NMR, mass spectrometry, IR spectroscopy, or UV-Vis spectroscopy of 1,2-dihydro-2,3-diphenylquinoxaline could be located in the provided search results. Therefore, generating a thorough and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.

X-ray Crystallography for Solid-State Structural Determination of Dihydroquinoxaline Compounds

The solid-state structure of dihydroquinoxaline derivatives is crucial for understanding their physical properties and potential intermolecular interactions. In the crystalline state, these molecules arrange themselves in a highly ordered, repeating pattern. X-ray diffraction analysis of single crystals allows for the precise measurement of the electron density distribution, from which the positions of individual atoms can be determined with high accuracy.

Key structural features elucidated by X-ray crystallography for dihydroquinoxaline systems include the conformation of the partially saturated pyrazine (B50134) ring. Unlike the planar aromatic quinoxaline core, the dihydroquinoxaline ring is non-planar. It typically adopts a puckered conformation, often described as a boat or sofa conformation, to accommodate the sp³-hybridized carbon or nitrogen atoms. The degree of this puckering can be quantified by torsion angles within the ring.

Furthermore, the orientation of substituents on the dihydroquinoxaline core is a critical aspect revealed by crystallographic studies. For a compound like 1,2-dihydro-2,3-diphenylquinoxaline, the spatial arrangement of the two phenyl groups relative to the dihydroquinoxaline ring system would be of particular interest. The torsion angles between the plane of the phenyl rings and the plane of the quinoxaline moiety are key descriptors of their orientation. These orientations are influenced by steric hindrance and electronic effects, as well as by intermolecular forces within the crystal, such as π-stacking or hydrogen bonding.

In the broader context of quinoxaline chemistry, the crystal structure of the oxidized counterpart, 2,3-diphenylquinoxaline, has been determined. Studies have shown that in 2,3-diphenylquinoxaline, the phenyl rings are twisted with respect to the planar quinoxaline core, with torsion angles of approximately 36.88° and 53.32°. This twisting is a common feature in such bicyclic aromatic systems to minimize steric repulsion between the ortho-hydrogens of the phenyl groups and the quinoxaline ring. It is expected that the dihydro- derivative would exhibit a similar, if not more pronounced, non-planar arrangement due to the puckering of the dihydro-pyrazine ring.

While a specific data table for 1,2-dihydro-2,3-diphenylquinoxaline cannot be presented, the following table provides an example of the type of crystallographic data that is typically reported for a related dihydroquinoxaline derivative, illustrating the precision and detail obtained from X-ray diffraction studies.

| Crystallographic Parameter | Example Value for a Dihydroquinoxaline Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1900.1(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative of a substituted dihydroquinoxaline and is for illustrative purposes only, as the specific crystallographic data for 1,2-dihydro-2,3-diphenylquinoxaline is not publicly available.

Theoretical and Computational Investigations of 1,2 Dihydro 2,3 Diphenylquinoxaline

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoxaline (B1680401) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

For a related compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -6.1381 eV and -2.2463 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 3.8918 eV. nih.gov The HOMO and LUMO are distributed over the entire molecule, indicating a delocalized electron system. nih.gov In the broader class of quinoxaline compounds, the HOMO-LUMO energy gap can vary significantly depending on the substituents. researchgate.net Hard molecules are characterized by a large energy gap, while soft molecules have a smaller gap. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.1381 |

| LUMO | -2.2463 |

| Energy Gap (ΔE) | 3.8918 |

DFT calculations are also employed to determine the optimized molecular geometry and explore the conformational landscape of molecules. For instance, in the crystal structure of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the dihydroquinoxaline moiety is not perfectly planar, with a dihedral angle of 4.51 (5)° between its constituent rings. nih.gov Theoretical calculations using DFT at the B3LYP/6–311 G(d,p) level are in good agreement with experimental bond lengths and angles. nih.gov Such studies help in understanding the three-dimensional structure of these molecules, which is crucial for predicting their physical and chemical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation Energy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the optical properties of molecules. wu.ac.thresearchgate.net For various quinoxaline derivatives, TD-DFT calculations have been successfully used to predict their absorption and emission spectra. researchgate.net These calculations can provide insights into the nature of electronic transitions, such as n→π* and π→π* transitions, which are responsible for the observed UV-Vis spectra. researchgate.net The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of Dihydroquinoxalines

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique can provide valuable insights into the dynamic behavior, conformational changes, and intermolecular interactions of dihydroquinoxaline systems in different environments. For instance, MD simulations of 2,3-diphenyl quinoxaline have been performed to study its stability, with the root-mean-square deviation (RMSD) of the atomic positions being a key parameter to monitor. researchgate.net Such simulations are particularly useful for understanding how these molecules interact with biological macromolecules, such as proteins, and for predicting their binding stability. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States for 1,2-dihydro-2,3-diphenylquinoxaline Formation

Computational methods can be used to elucidate the mechanisms of chemical reactions, including the formation of 1,2-dihydro-2,3-diphenylquinoxaline. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like benzil (B1666583). nih.gov A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline (B159395) suggests an initial condensation reaction to form an intermediate, followed by cyclization and aromatization. researchgate.netyoutube.com DFT calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

In Silico Screening and Molecular Docking Studies of Dihydroquinoxaline Scaffolds

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule to a target protein. researchgate.net The 2,3-diphenylquinoxaline scaffold has been the subject of numerous molecular docking studies to evaluate its potential as an inhibitor for various biological targets, including tubulin and c-Met kinase. researchgate.netnih.govresearchgate.net

In a study targeting tubulin's colchicine (B1669291) binding site, 2,3-diphenylquinoxaline was identified as a lead compound. nih.gov Subsequent docking studies of its derivatives revealed that compounds with electron-donating groups at certain positions and electron-withdrawing groups at others were the most active inhibitors. nih.gov Similarly, docking studies of newly designed 2,3-diphenylquinoxaline derivatives against c-Met kinase have been performed to predict their binding energies and inhibition constants. researchgate.net These studies are instrumental in the rational design of new potential therapeutic agents based on the dihydroquinoxaline scaffold. nih.gov

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|

| NQ1 | -10.8 | 0.01187 |

Chemical Reactivity and Transformation Pathways of 1,2 Dihydro 2,3 Diphenylquinoxaline

Oxidation Reactions Leading to 2,3-Diphenylquinoxaline (B159395) Aromatization

The most well-characterized reaction of 1,2-dihydro-2,3-diphenylquinoxaline is its oxidation to the fully aromatic 2,3-diphenylquinoxaline. This transformation is often the final, spontaneous step in the synthesis of 2,3-diphenylquinoxaline, which typically involves the condensation of o-phenylenediamine (B120857) and benzil (B1666583). The dihydro-compound is the immediate product of the cyclization and readily undergoes dehydrogenation to achieve the energetically favorable aromatic system. youtube.com

The process of aromatization is a chemical reaction where a non-aromatic precursor is converted into an aromatic system, commonly through the dehydrogenation of cyclic compounds. wikipedia.orgaakash.ac.in In the case of 1,2-dihydro-2,3-diphenylquinoxaline, the reaction involves the formal loss of a hydrogen molecule (H₂) from the N1 and C2 positions of the pyrazine (B50134) ring. youtube.com This elimination creates a new double bond, resulting in a fully conjugated, planar ring system characteristic of aromatic quinoxalines. This aromatization can be driven by air oxidation or facilitated by various oxidizing agents. nih.govpharmacyinfoline.com

The general synthesis leading to this aromatization is summarized below:

| Reactants | Conditions | Intermediate | Final Product |

| o-Phenylenediamine, Benzil | Heating in a solvent (e.g., rectified spirit) | 1,2-dihydro-2,3-diphenylquinoxaline | 2,3-diphenylquinoxaline |

This interactive table summarizes the common synthesis where the oxidation of 1,2-dihydro-2,3-diphenylquinoxaline is the final step.

Nucleophilic and Electrophilic Substitution Reactions on the Dihydroquinoxaline Ring

The scientific literature does not provide specific examples of nucleophilic or electrophilic substitution reactions carried out directly on the 1,2-dihydro-2,3-diphenylquinoxaline ring. Studies on quinoxaline (B1680401) derivatives typically focus on substitution reactions on the fully aromatic quinoxaline ring system. nih.govrsc.org

From a theoretical standpoint, the 1,2-dihydroquinoxaline structure possesses enamine-like characteristics, which would suggest a certain reactivity profile. Enamines are generally electron-rich and are susceptible to attack by electrophiles. However, in 1,2-dihydro-2,3-diphenylquinoxaline, the C2 and C3 positions of the pyrazine ring are already substituted with phenyl groups, which would sterically hinder and electronically disfavor typical electrophilic substitution at these positions. Potential reactions could theoretically occur at the nitrogen atoms or on the fused benzene (B151609) ring, but specific studies on the target compound are not available.

Cycloaddition and Ring Expansion Reactions Involving the 1,2-dihydro-2,3-diphenylquinoxaline Core

There is a lack of documented research on cycloaddition or ring expansion reactions involving the 1,2-dihydro-2,3-diphenylquinoxaline core. While cycloaddition reactions are a major tool for synthesizing complex heterocyclic compounds, fiveable.me and have been studied for derivatives like quinoxaline quinones niscpr.res.in or quinoxalin-2-ones, uit.no their application to the 1,2-dihydro-2,3-diphenylquinoxaline scaffold has not been reported in the available literature. Similarly, ring expansion reactions, which are known for other nitrogen-containing heterocycles, organic-chemistry.orgnih.gov have not been described for this specific dihydroquinoxaline system.

Rearrangement Reactions and Tautomerism Studies in 1,2-dihydro-2,3-diphenylquinoxaline Systems

Specific studies on rearrangement reactions or the tautomerism of 1,2-dihydro-2,3-diphenylquinoxaline are not well-documented. Tautomerism is a known phenomenon in quinoxaline chemistry, particularly in derivatives with side chains or carbonyl groups, which can exist in equilibria between different forms like enamine and methylene (B1212753) imine structures. clockss.org For instance, detailed tautomeric studies have been conducted on quinoxalines derived from 1,4-naphthoquinone, which can exist in enol-imine or keto-amine forms. researchgate.net

The 1,2-dihydro-2,3-diphenylquinoxaline molecule could theoretically exhibit tautomerism, for example, by shifting a proton to form a 1,4-dihydro tautomer. However, experimental or computational studies investigating such equilibria for this specific compound were not found in the literature search. Likewise, while molecular rearrangements are a known class of reactions in organic chemistry, libretexts.org no specific rearrangement pathways originating from the 1,2-dihydro-2,3-diphenylquinoxaline core have been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.